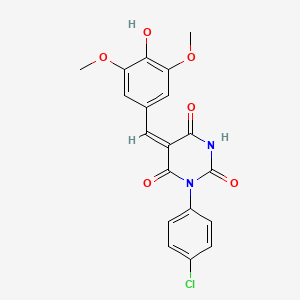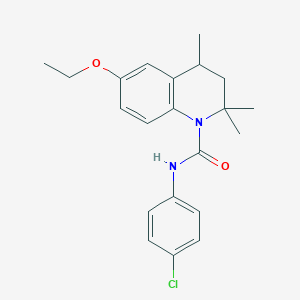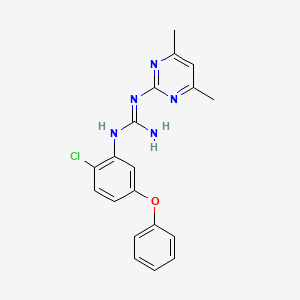![molecular formula C18H22O6 B11654898 2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-2-メチル-1,3-ジオキサン-4,6-ジオン: は、tert-ブチル、メチル、およびジメトキシフェニル基で置換されたジオキサン環を特徴とする複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-2-メチル-1,3-ジオキサン-4,6-ジオンの合成は、通常、次の手順を伴います。
ジオキサン環の形成: ジオキサン環は、適切なジオールとカルボニル化合物を酸性または塩基性条件下で反応させることにより、環化反応で形成されます。
置換反応: tert-ブチル基とメチル基は、アルキル化反応により導入されます。通常、tert-ブチルクロリドとヨウ化メチルを、水素化ナトリウムなどの強塩基の存在下で使用します。
ジメトキシフェニル基の導入: この手順では、ジオキサン誘導体と3,4-ジメトキシベンズアルデヒドを、通常、塩基性条件下で縮合反応させて最終生成物を形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動合成システム、および収率と純度を確保するための反応条件の厳格な管理が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Substitution Reactions: The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl chloride and methyl iodide in the presence of a strong base like sodium hydride.
Introduction of the Dimethoxyphenyl Group: This step involves a condensation reaction between the dioxane derivative and 3,4-dimethoxybenzaldehyde, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受けやすく、キノンを生成します。
還元: 還元反応は、ジオキサン環のカルボニル基を標的にすることができ、潜在的にアルコールに変換されます。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 条件は、通常、置換の種類に応じて、強酸または強塩基を使用します。
主な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: アルコールおよび還元されたジオキサン誘導体。
置換: 使用される求電子試薬に応じて、さまざまな置換芳香族化合物。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、さまざまな官能化を可能にするため、有機合成において貴重なものです。
生物学
生物学的研究において、この化合物の誘導体は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学
この化合物とその誘導体は、特定の酵素や受容体を標的にする新薬の開発において、特に潜在的な治療的用途について研究されています。
産業
産業部門では、この化合物は、特定の特性を持つポリマーや樹脂などの高度な材料の合成に使用できます。
作用機序
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-2-メチル-1,3-ジオキサン-4,6-ジオンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、それらの活性を調節することにより作用する可能性があります。関与する正確な経路は異なる場合がありますが、活性部位への結合や標的タンパク質のコンフォメーションの変化が含まれることがよくあります。
6. 類似の化合物との比較
類似の化合物
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ジオキサン-4,6-ジオン: 類似の構造ですが、メチル基がありません。
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-2-メチル-1,3-ジオキサン-4,6-ジオン: 類似していますが、芳香族環に異なる置換基があります。
独自性
2-tert-ブチル-5-[(3,4-ジメトキシフェニル)メチリデン]-2-メチル-1,3-ジオキサン-4,6-ジオンにおけるtert-ブチル、メチル、およびジメトキシフェニル基のユニークな組み合わせは、立体障害の増加や特定の電子効果など、明確な化学的特性を提供します。これらは、さまざまな用途における反応性と相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione: Similar structure but lacks the methyl group.
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione: Similar but with different substituents on the aromatic ring.
Uniqueness
The unique combination of tert-butyl, methyl, and dimethoxyphenyl groups in this compound provides distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C18H22O6 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)12(16(20)24-18)9-11-7-8-13(21-5)14(10-11)22-6/h7-10H,1-6H3 |
InChIキー |
BVKPFZSFIXDBKU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide](/img/structure/B11654838.png)

![2-{2-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11654844.png)
![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)

